Ethyl 4-aminopiperazine-1-carboxylate hydrochloride: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties
Executive Summary
Ethyl 4-aminopiperazine-1-carboxylate hydrochloride (CAS: 84442-57-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and advanced drug discovery[1]. Featuring a protected secondary amine (via an ethyl carbamate group) and a highly reactive primary N-amine, this compound serves as a critical intermediate for synthesizing complex heterocyclic scaffolds, including hydrazones, ureas, and pyrazinoindoles[2]. Its isolation as a hydrochloride salt ensures long-term stability, preventing the spontaneous dimerization and oxidative degradation frequently observed in free N-aminopiperazines[3].
Core Physicochemical Properties
The following table summarizes the fundamental quantitative and structural data essential for experimental planning and compound characterization[1][4].
| Property | Value |
| Chemical Name | Ethyl 4-aminopiperazine-1-carboxylate hydrochloride |
| CAS Number | 84442-57-9 |
| Molecular Formula | C₇H₁₆ClN₃O₂ |
| Molecular Weight | 209.67 g/mol |
| SMILES | Cl.CCOC(=O)N1CCN(N)CC1 |
| InChIKey | FEZAVRDHPWVEFW-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Desiccated at 2-8°C (Cold-chain transportation recommended)[3] |
Structural Insights & Reactivity Profile
As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is paramount for successful assay and synthesis design. The chemical behavior of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride is fundamentally dictated by the alpha-effect .
The adjacent lone pairs on the two nitrogen atoms (the piperazine ring nitrogen and the terminal primary amine) repel each other, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic destabilization makes the terminal primary amine exceptionally nucleophilic compared to standard alkyl amines.
Causality in Experimental Design: When designing coupling reactions (e.g., forming ureas via isocyanates or hydrazones via aldehydes), the hydrochloride salt must be neutralized in situ using a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This liberates the highly reactive free base without promoting unwanted side reactions. The ethyl carbamate group remains stable under standard basic coupling conditions, acting as a robust protecting group that can later be cleaved under strong acidic or basic reflux if secondary amine functionalization is required.
Applications in Drug Discovery
The N-aminopiperazine motif is a privileged structural handle in modern pharmacology, utilized to enhance both target affinity and pharmacokinetic properties:
-
Anti-Tuberculosis Agents (Benzothiazinones): N-aminopiperazine fragments are critical in the synthesis of 6-trifluoromethyl-8-nitro-4H-benzo[e][1,3]thiazin-4-one (BTZ) analogs. Incorporating this moiety overcomes the poor aqueous solubility of early-generation drugs like BTZ043, while maintaining the ability to covalently inhibit the DprE1 enzyme, ultimately leading to mycobacterial cell death[5].
-
CNS Therapeutics: The scaffold is utilized to synthesize 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one derivatives. These complex multicyclic compounds act as potent and selective histamine H3 receptor inverse agonists, which are investigated for treating excessive daytime sleepiness and cognitive disorders[2].
-
Advanced Anti-Infectives: Condensation of N-aminopiperazines with 3-formylrifamycin SV yields potent rifamycin derivatives (e.g., Rifacinna) with enhanced anti-tubercular activity profiles[6].
Mechanism of action of N-aminopiperazine-derived benzothiazinones targeting DprE1.
Synthetic Methodologies & Protocols
The synthesis of Ethyl 4-aminopiperazine-1-carboxylate hydrochloride typically proceeds via a highly controlled two-step nitrosation-reduction sequence starting from commercially available ethyl piperazine-1-carboxylate.
Synthetic workflow for Ethyl 4-aminopiperazine-1-carboxylate hydrochloride.
Step-by-Step Protocol: Synthesis & Isolation
Step 1: Nitrosation
-
Procedure: Dissolve ethyl piperazine-1-carboxylate (1.0 eq) in a mixture of distilled water and concentrated HCl (1.2 eq). Cool the solution to 0–5°C using an ice-salt bath.
-
Addition: Dropwise add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) while strictly maintaining the internal temperature below 5°C.
-
Causality: Strict thermodynamic control is mandatory. Exceeding 5°C leads to the rapid decomposition of the nitrous acid intermediate, generating toxic NOₓ gases and drastically reducing the yield of the N-nitroso intermediate.
Step 2: Reduction
-
Procedure: Extract the N-nitroso intermediate into ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Dissolve the residue in glacial acetic acid and cool to 10°C.
-
Addition: Slowly add zinc dust (3.0 eq) in small portions to control the exothermic reduction. Stir for 2 hours at room temperature. (Note: Catalytic hydrogenation using Pd/C under an H₂ atmosphere at 50 psi can be substituted for scale-up to avoid heavy metal waste).
Step 3: Salt Formation (Self-Validating Step)
-
Procedure: Filter the reduction mixture through Celite to remove zinc salts, neutralize, and extract the free N-amine into dichloromethane. Dry the organic layer.
-
Precipitation: Bubble dry HCl gas (or add a standardized solution of HCl in diethyl ether) into the organic layer until precipitation ceases.
-
Validation: The immediate formation of a crisp, white precipitate visually confirms the successful generation of the hydrochloride salt. Filter and wash with cold ether to remove any unreacted lipophilic impurities.
Analytical Characterization Workflows
To ensure scientific integrity and trustworthiness, every synthesized batch must be subjected to a self-validating analytical workflow to confirm identity and purity[4].
-
LC-MS (ESI+):
-
Self-Validating Criteria: The spectrum must show a dominant molecular ion peak at m/z 174.1 [M+H]⁺, corresponding to the free base (C₇H₁₅N₃O₂). The complete absence of an m/z 188 peak (the nitroso intermediate) validates that the reduction step went to completion.
-
-
FT-IR Spectroscopy:
-
Self-Validating Criteria: Successful reduction is confirmed by the disappearance of the strong N=O stretching vibration at ~1450 cm⁻¹ and the emergence of primary amine N-H stretching bands (a characteristic doublet) at ~3300–3400 cm⁻¹.
-
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Self-Validating Criteria: The spectrum must display a broad singlet integrating to 3H at ~10.5 ppm, confirming the presence of the NH₃⁺ group from the hydrochloride salt. The ethyl carbamate protons will cleanly resolve as a quartet at ~4.0 ppm (2H) and a triplet at ~1.2 ppm (3H).
-
References
-
NextSDS. "Ethyl 4-aMinopiperazine-1-carboxylate hydrochloride — Chemical Substance Information." NextSDS Substance Database. URL: [Link]
-
Molport. "ethyl 4-aminopiperazine-1-carboxylate hydrochloride | 84442-57-9." Molport Chemical Database. URL:[Link]
-
PatSnap Eureka. "Benzothiazin-4-one compound containing n-aminopiperazine fragment and preparation method thereof." Patent CN114644594A. URL:[Link]
-
ResearchGate. "Discovery of potent and selective histamine H-3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold." European Journal of Medicinal Chemistry. URL: [Link]
- Google Patents. "ES2876004T3 - Pharmaceutical formulations containing 3- (4-cinnamyl-L-piperazinyl) amino derivatives of 3-formylrifamycin S." European Patent Office.
Sources
- 1. nextsds.com [nextsds.com]
- 2. researchgate.net [researchgate.net]
- 3. 84442-57-9|Ethyl 4-aminopiperazine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 4. ethyl 4-aminopiperazine-1-carboxylate hydrochloride | 84442-57-9 | Buy Now [molport.com]
- 5. Benzothiazin-4-one compound containing n-aminopiperazine fragment and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. ES2876004T3 - Pharmaceutical formulations containing 3- (4-cinnamyl-L-piperazinyl) amino derivatives of 3-formylrifamycin S - Google Patents [patents.google.com]


